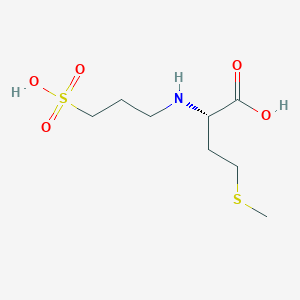

N-(3-Sulfopropyl)-L-methionine

Description

Structure

3D Structure

Properties

CAS No. |

819864-27-2 |

|---|---|

Molecular Formula |

C8H17NO5S2 |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

(2S)-4-methylsulfanyl-2-(3-sulfopropylamino)butanoic acid |

InChI |

InChI=1S/C8H17NO5S2/c1-15-5-3-7(8(10)11)9-4-2-6-16(12,13)14/h7,9H,2-6H2,1H3,(H,10,11)(H,12,13,14)/t7-/m0/s1 |

InChI Key |

HZLYPYGOLGOPPV-ZETCQYMHSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NCCCS(=O)(=O)O |

Canonical SMILES |

CSCCC(C(=O)O)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Sulfopropyl L Methionine and Analogous Conjugates

Chemical Synthesis Approaches for N-Sulfopropylation of L-Methionine

The most direct chemical route to N-(3-Sulfopropyl)-L-methionine involves the N-alkylation of the primary amino group of L-methionine. This is typically achieved by reacting L-methionine with a suitable sulfopropylating agent.

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound is effectively achieved through the nucleophilic attack of the primary amine of L-methionine on 1,3-propane sultone. This reaction opens the strained sultone ring, forming a stable covalent bond and introducing the 3-sulfopropyl group onto the nitrogen atom.

Reagent Selection: The principal reagents for this synthesis are L-methionine and 1,3-propane sultone. 1,3-propane sultone is a highly reactive cyclic sulfonate ester, making it an efficient alkylating agent for this purpose. The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products.

Reaction Conditions: Research on the N-sulfopropylation of other primary amines, such as chitosan, has demonstrated that reaction conditions significantly impact the efficiency of the modification. A neutral pH is often optimal for the N-sulfopropylation reaction. Under acidic conditions, the primary amine of L-methionine would be protonated (-NH3+), reducing its nucleophilicity and thereby decreasing the reaction rate. Conversely, highly basic conditions can promote unwanted side reactions, including the hydrolysis of 1,3-propane sultone to 3-hydroxypropanesulfonic acid.

An aqueous medium or a polar aprotic solvent like dimethylformamide (DMF) can be used to dissolve the reactants. The reaction is typically performed at a controlled temperature, ranging from room temperature to a moderately elevated temperature (e.g., 50-80°C), to ensure a reasonable reaction rate without significant degradation of the reactants or product. The stoichiometry of the reactants is also a key parameter, with a slight excess of 1,3-propane sultone sometimes used to drive the reaction to completion, though this can complicate purification.

| Parameter | Condition/Reagent | Rationale |

|---|---|---|

| Amino Acid | L-Methionine | Starting material with the target primary amine. |

| Sulfopropylating Agent | 1,3-Propane Sultone | Highly reactive electrophile for efficient N-alkylation. |

| Solvent | Water, DMF, or other polar solvents | Ensures solubility of L-methionine and facilitates the reaction. |

| pH | Neutral (pH ~7-8) | Maximizes the nucleophilicity of the amino group while minimizing hydrolysis of the sultone. |

| Temperature | 25°C - 80°C | Controls the reaction rate; higher temperatures may increase the rate but can also lead to side products. |

| Stoichiometry (Methionine:Sultone) | 1:1 to 1:1.2 | Near equimolar ratios are preferred to simplify purification and avoid excess unreacted starting material. |

Isolation and Analytical Verification of Synthetic this compound

Following the synthesis, a multi-step process is required to isolate and purify this compound from the reaction mixture, which may contain unreacted L-methionine, hydrolyzed propane (B168953) sultone, and salts.

Isolation and Purification: Initial workup may involve adjusting the pH to precipitate unreacted L-methionine, which has lower solubility at its isoelectric point. The desired product, being a zwitterionic compound with a highly polar sulfonate group, is typically water-soluble. Ion-exchange chromatography is a highly effective method for purification. The product can be bound to an anion-exchange resin and then eluted with a salt gradient or a change in pH. Alternatively, reversed-phase chromatography could be employed, although the high polarity of the compound may require specialized columns. Crystallization from a suitable solvent system, such as an aqueous-organic mixture (e.g., water/ethanol or water/acetone), can be used as a final purification step.

Analytical Verification: A suite of analytical techniques is used to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum would show characteristic peaks for the methionine backbone, along with new signals corresponding to the propyl chain of the sulfopropyl group. The successful N-alkylation would also cause a shift in the signal for the alpha-proton of the amino acid.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would confirm the presence of key functional groups. Characteristic absorption bands for the sulfonate group (S=O stretching), the carboxylate group (C=O stretching), and the N-H bond of the secondary amine would be expected.

Elemental Analysis: This technique can be used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the calculated theoretical values for the target compound.

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for methionine protons (S-CH₃, -CH₂CH₂-, α-CH) and new signals for the N-CH₂-CH₂-CH₂-SO₃⁻ group. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, confirming the full carbon skeleton. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the molecular formula C₈H₁₇NO₅S₂. |

| FTIR Spectroscopy | Characteristic absorption bands for SO₃⁻ (~1040-1060 cm⁻¹ and ~1170-1210 cm⁻¹), COO⁻ (~1550-1610 cm⁻¹), and N-H (~3300-3500 cm⁻¹). |

| Ion-Exchange Chromatography | Elution profile characteristic of a zwitterionic compound with a strong acidic group. |

Biocatalytic and Enzymatic Routes Towards N-Substituted Methionine Derivatives

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches utilize enzymes to catalyze the formation of N-substituted amino acids, often with high stereospecificity, under mild reaction conditions.

Identification and Engineering of Enzymes for N-Alkylation Specificity

While no specific enzyme is known to naturally synthesize this compound, several classes of enzymes that catalyze N-alkylation reactions could potentially be identified or engineered for this purpose.

Enzyme Identification:

N-Methyltransferases and other Alkyltransferases: These enzymes naturally transfer alkyl groups from donors like S-adenosyl-L-methionine (SAM) to various acceptors. While typically specific for methyl groups, some show broader substrate promiscuity and could potentially be adapted.

Reductive Aminases (RedAms): This class of enzymes catalyzes the reductive amination of a ketone or aldehyde with an amine donor. A hypothetical pathway could involve the enzymatic reaction of L-methionine with 3-sulfopropionaldehyde, if such a substrate could be synthesized and is accepted by the enzyme.

Lyases: Certain lyases, such as aspartate ammonia (B1221849) lyase, catalyze the addition of amines to double bonds. A bespoke lyase could potentially catalyze the addition of L-methionine to a substrate like propane-1-sulfonate-2-ene, though this would represent a novel enzymatic activity.

Enzyme Engineering: Directed evolution and rational design are powerful tools to alter the substrate specificity and catalytic activity of existing enzymes. For instance, an existing N-alkyltransferase could be engineered through site-directed mutagenesis of its active site to accommodate the bulkier 3-sulfopropyl group donor and specifically recognize L-methionine as the acceptor. Computational modeling can aid in identifying key residues for modification to reshape the active site for the desired reactivity.

Assessment of Biotransformation Efficiency and Stereoselectivity

Evaluating the success of a biocatalytic route requires rigorous assessment of its efficiency and the stereochemical purity of the product.

Biotransformation Efficiency: The efficiency of the enzymatic synthesis is typically quantified by measuring several parameters:

Conversion (%): The percentage of the limiting substrate (e.g., L-methionine) that is converted into the product.

Yield (%): The amount of purified product obtained relative to the theoretical maximum.

Turnover Number (kcat): A measure of the number of substrate molecules converted to product per enzyme molecule per unit time, indicating the catalytic efficiency of the enzyme.

Enzyme Stability: The ability of the enzyme to maintain its activity under operational conditions over time.

These parameters are typically measured using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the disappearance of substrates and the appearance of the product over time.

Stereoselectivity: A key advantage of enzymatic synthesis is the potential for high stereoselectivity. Since the starting material is L-methionine, it is crucial to verify that the enzymatic process does not cause racemization at the alpha-carbon.

Chiral Chromatography: Chiral HPLC or GC is the gold standard for assessing stereoselectivity. This technique can separate the L- and D-enantiomers of the product, allowing for the determination of the enantiomeric excess (ee). An ideal biocatalytic process would yield the product with an ee >99%, preserving the L-configuration of the starting methionine.

Polarimetry: Measuring the optical rotation of the purified product can also provide evidence of its stereochemical integrity, although it is less precise than chiral chromatography.

Preparation of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds are indispensable tools for metabolic tracing, pharmacokinetic studies, and mechanistic investigations. This compound can be labeled with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ¹¹C, ³⁵S) at various positions.

The synthesis of the labeled compound would follow the chemical N-sulfopropylation route described in section 2.1, but using an isotopically labeled precursor. There are two primary strategies for this:

Strategy 1: Using Labeled L-Methionine Commercially available L-methionine labeled at specific positions can be used as the starting material. The unlabeled 1,3-propane sultone is then reacted with the labeled L-methionine to produce the final labeled product. This approach allows for the label to be specifically located within the methionine portion of the molecule.

Strategy 2: Using Labeled 1,3-Propane Sultone In this approach, unlabeled L-methionine is reacted with a custom-synthesized, isotopically labeled 1,3-propane sultone. For example, 1,3-propane sultone could be synthesized with ¹³C or ²H atoms in its propyl chain. This strategy places the isotopic label on the sulfopropyl moiety of the final product. The synthesis of 1,3-propane sultone typically starts from allyl alcohol, which can be sourced with isotopic labels.

The choice of labeling strategy and the specific isotope depends on the intended application and the analytical technique to be used for detection (e.g., Mass Spectrometry for ¹³C, ¹⁵N, ²H; NMR for ¹³C, ¹⁵N; or scintillation counting for radioactive isotopes like ¹¹C).

| Labeling Strategy | Labeled Precursor | Unlabeled Precursor | Resulting Labeled Moiety | Common Isotopes |

|---|---|---|---|---|

| Strategy 1 | L-Methionine-[¹³C₅, ¹⁵N] | 1,3-Propane Sultone | Methionine backbone | ¹³C, ¹⁵N, ²H, ¹¹C |

| Strategy 1 | L-Methionine-[methyl-¹³C] | 1,3-Propane Sultone | Thioether methyl group | ¹³C, ²H, ¹¹C |

| Strategy 2 | L-Methionine | 1,3-Propane Sultone-[¹³C₃] | Propyl chain | ¹³C, ²H |

Metabolic Investigations and Enzymatic Interactions of N 3 Sulfopropyl L Methionine

Exploration of the Metabolic Fate of N-(3-Sulfopropyl)-L-methionine in Model Biological Systems

The metabolic journey of this compound within a biological system is currently not documented in publicly available research. However, by examining the metabolism of the parent molecule, L-methionine, and other N-substituted amino acids, we can postulate potential routes.

Potential Integration and Flux through Central Carbon and Sulfur Metabolic Networks

L-methionine is a critical node in cellular metabolism, participating in protein synthesis, the synthesis of S-adenosylmethionine (SAM), and the transsulfuration pathway. The primary question regarding this compound is whether it can be converted to L-methionine, thereby entering these central metabolic networks.

One possibility is the enzymatic cleavage of the N-sulfopropyl group to yield L-methionine. Studies on other N-substituted amino acids, such as N-acetyl-L-methionine, have shown that the acetyl group can be removed by acylases, liberating the free amino acid which is then metabolized equivalently to free L-methionine. nih.govnih.gov Should a suitable enzyme capable of cleaving the sulfopropyl-amine bond exist, this compound could serve as a prodrug or a slow-release source of L-methionine.

If the N-sulfopropyl group is not removed, it is highly unlikely that the compound would be integrated into the central carbon and sulfur metabolic networks in the same manner as L-methionine. The bulky and charged sulfopropyl group would likely prevent its recognition by the enzymes and transporters involved in methionine metabolism.

Table 1: Comparison of L-methionine and Hypothesized this compound Metabolic Integration

| Metabolic Process | L-Methionine | This compound (Hypothesized) |

| Protein Synthesis | Direct incorporation into polypeptides. | Unlikely to be incorporated due to structural alteration of the alpha-amino group. |

| S-adenosylmethionine (SAM) Synthesis | Serves as the direct precursor for SAM synthesis. | Unlikely to be a substrate for methionine adenosyltransferase. |

| Transsulfuration Pathway | Enters the pathway to be converted to cysteine. | Would require prior conversion to L-methionine. |

| Transamination | Can be transaminated to form α-keto-γ-(methylthio)butyric acid. | The N-substitution would likely block this reaction. |

Identification of Novel Catabolic or Anabolic Pathways Involving the Sulfopropyl Moiety

In the absence of direct conversion to L-methionine, this compound would either be excreted unchanged or undergo metabolism via novel pathways. The sulfopropyl moiety itself is a sulfonic acid derivative. The metabolism of such groups is not as extensively characterized as that of other functional groups. It is possible that specific sulfatases or other undiscovered enzymes could act on this moiety.

Alternatively, the entire molecule could undergo modifications at other sites, such as the carboxyl group or the thioether side chain, while the N-sulfopropyl group remains intact. However, the modification at the alpha-amino group would likely render it a poor substrate for most enzymes that act on amino acids.

Molecular Recognition and Biotransformation by Enzymes

The interaction of this compound with enzymes is key to understanding its biological activity. The substitution at the alpha-amino group is a critical modification that would significantly influence its recognition by enzymes that typically bind L-methionine.

Substrate Specificity Analysis of Enzymes Involved in Methionine Metabolism (e.g., Methionine Adenosyltransferase, Methyltransferases)

Methionine Adenosyltransferase (MAT): This enzyme catalyzes the formation of S-adenosylmethionine (SAM) from L-methionine and ATP. The active site of MAT is highly specific for L-methionine, forming critical hydrogen bonds with the alpha-amino and carboxyl groups. pnas.org The presence of the bulky and negatively charged sulfopropyl group at the nitrogen atom would almost certainly prevent the proper binding of this compound in the MAT active site. Studies on other N-alkylated methionine analogs have shown that they are not substrates for MAT. frontiersin.org

Methyltransferases: These enzymes utilize SAM as a methyl group donor. While this compound is not a direct precursor to a modified SAM, if a hypothetical "S-(3-sulfopropyl)-adenosylmethionine" were formed, its interaction with methyltransferases would be of interest. The substrate specificity of methyltransferases for SAM analogues varies. acs.org However, the significant structural alteration would likely make it a poor substrate or an inhibitor.

Influence of the Sulfopropyl Group on Enzyme-Ligand Binding Affinity and Catalytic Activity

The sulfopropyl group introduces significant steric bulk and a negative charge at the alpha-amino position of L-methionine. This would have several predictable effects on enzyme-ligand interactions:

Steric Hindrance: The sulfopropyl group would physically clash with residues in the active sites of enzymes that have evolved to accommodate the smaller, un-substituted amino group of L-methionine.

Altered Electrostatics: The negative charge of the sulfonate group would drastically alter the electrostatic interactions within an enzyme's active site, potentially repelling negatively charged residues and disrupting the precise positioning required for catalysis.

Hydrogen Bonding Disruption: The N-substitution prevents the amino group from acting as a hydrogen bond donor in the same way as the primary amine of L-methionine, which is crucial for recognition by many enzymes. pnas.org

Based on these principles, it is highly probable that this compound would have a very low affinity for most enzymes involved in L-methionine metabolism and would likely not be catalytically processed by them.

Comparative Biochemical Analysis with L-Methionine and Other Sulfur-Containing Amino Acids

A comparative analysis highlights the profound impact of the N-sulfopropyl substitution on the biochemical properties of methionine.

Table 2: Comparative Biochemical Properties

| Property | L-Methionine | This compound (Predicted) | Other N-substituted Methionines (e.g., N-acetyl-L-methionine) |

| Charge at neutral pH | Zwitterionic (net neutral) | Net negative charge | Net negative charge |

| Substrate for Protein Synthesis | Yes | No | No (requires deacetylation first) nih.gov |

| Substrate for MAT | Yes | No | No |

| Solubility | Moderately soluble in water. | Likely highly soluble in water due to the sulfonic acid group. | Solubility varies with the substituent. |

| Potential for Prodrug Action | Not applicable | Possible, if the sulfopropyl group is cleavable. | Yes, N-acetyl-L-methionine is a known prodrug of L-methionine. nih.govnih.gov |

Compared to other sulfur-containing amino acids like cysteine, homocysteine, and taurine, this compound is unique due to its N-terminal modification. While these other amino acids play distinct roles in sulfur metabolism, none feature a modification that so fundamentally alters the core amino acid structure at the alpha-amino group. This suggests that this compound would not participate in the metabolic pathways of these other sulfur amino acids.

Assessment of Competitive Interactions or Allosteric Modulation of Key Metabolic Enzymes

There is no available data from enzyme inhibition screening or other experimental studies that assesses the potential for this compound to act as a competitive inhibitor or an allosteric modulator of key metabolic enzymes. The primary enzyme responsible for the first step in methionine metabolism is methionine adenosyltransferase (MAT), which catalyzes the synthesis of SAM from L-methionine and ATP. nih.govwikipedia.orgcreative-proteomics.com The activity of MAT isoenzymes is crucial for maintaining cellular SAM levels and is subject to regulation by various factors, including feedback inhibition by SAM itself. nih.gov

While studies have investigated numerous structural and conformational analogues of L-methionine as potential inhibitors of MAT, nih.gov there are no specific findings regarding this compound in this context. Research on other methionine analogues has shown that modifications to the methionine structure can significantly impact their interaction with MAT and other enzymes in the metabolic pathway. mdpi.com However, without direct experimental evidence, it is not possible to determine if the sulfopropyl group on the nitrogen of L-methionine would lead to competitive binding at the active site of MAT or allosteric modulation of its activity.

Effects on S-Adenosylmethionine Cycle Dynamics in Cellular Models

Similarly, there is a lack of published studies on the effects of this compound on the dynamics of the S-Adenosylmethionine (SAM) cycle in cellular models. The SAM cycle is a critical metabolic pathway that involves the synthesis of SAM from methionine, the transfer of a methyl group from SAM to a variety of acceptor molecules, and the subsequent regeneration of methionine from the resulting S-adenosylhomocysteine (SAH). wikipedia.orgfrontiersin.org

Cellular studies investigating the impact of methionine deprivation or supplementation with methionine analogues have demonstrated significant effects on cell cycle progression, proliferation, and metabolic pathways. nih.govmdpi.comnih.gov For instance, depriving cancer cells of methionine can arrest the cell cycle and induce apoptosis. mdpi.com Conversely, supplementation with SAM can also have pro-apoptotic effects in certain cancer cell lines. oncotarget.com

However, no cellular metabolism studies have been published that specifically administer this compound to cell cultures to observe its uptake, metabolic fate, or its influence on the intracellular concentrations of SAM, SAH, and other metabolites of the SAM cycle. Therefore, it remains unknown whether this compound can be transported into cells and, if so, whether it can be metabolized or interfere with the normal functioning of the SAM cycle.

Molecular Mechanisms and Cellular Roles of N 3 Sulfopropyl L Methionine in Research Models

Investigation of N-(3-Sulfopropyl)-L-methionine Effects on Cellular Homeostasis

Modulation of Amino Acid Transport Systems and Intracellular Uptake Kinetics

There is no available research data detailing how this compound interacts with or modulates the activity of various amino acid transport systems. Studies on L-methionine itself show its transport via systems such as System L, System A, and others, with kinetics that are cell-type dependent. biorxiv.orgnih.govturkupetcentre.netelifesciences.org For example, in human intestinal epithelial Caco-2 cells, L-methionine uptake is a saturable process with different affinities at the apical and basolateral membranes. nih.gov In T lymphocytes, the SLC7A5 transporter is crucial for methionine uptake, which increases upon T cell activation. biorxiv.orgelifesciences.org However, how the addition of a 3-sulfopropyl group to the nitrogen of L-methionine would alter its affinity, transport kinetics, or transporter specificity remains uninvestigated.

Perturbations in Endogenous Amino Acid Pool Regulation

The impact of introducing this compound on the delicate balance of endogenous amino acid pools is currently unknown. L-methionine levels are tightly regulated and influence the methionine cycle, which is central to cellular methylation reactions and the synthesis of other amino acids and metabolites. creative-proteomics.comnih.gov Alterations in this cycle can have profound effects on cellular homeostasis. creative-proteomics.com Without experimental evidence, one can only speculate on whether this compound would act as a competitive inhibitor of L-methionine-utilizing enzymes or transporters, thereby perturbing the intracellular concentrations of L-methionine and its downstream metabolites.

Role in Cellular Signaling and Regulatory Cascades

Exploration of Direct or Indirect Interactions with Intracellular Receptors and Signaling Proteins

No studies have been identified that explore the potential for this compound to bind to or modulate the activity of intracellular receptors or signaling proteins. L-methionine metabolism is linked to major signaling pathways; for instance, high concentrations of L-methionine have been shown to inhibit the growth of certain cancer cells in a p53-dependent manner. nih.gov Whether the N-(3-sulfopropyl) modification would enable or hinder such interactions is a subject for future research.

Influence on Gene Expression Profiles and Post-Translational Protein Modification

The effect of this compound on global gene expression or post-translational modifications has not been reported. L-methionine, as the precursor to the universal methyl donor S-adenosylmethionine (SAM), is critical for DNA and histone methylation, which are key epigenetic regulators of gene expression. creative-proteomics.comnih.gov It is also essential for protein synthesis and can influence post-translational modifications like palmitoylation, which is crucial for the proper trafficking of proteins like the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov The influence of this compound on these fundamental processes has not been explored.

This compound as a Modulator in Redox Homeostasis Studies

There is no available information on the role of this compound in redox homeostasis. L-methionine metabolism is intrinsically linked to the synthesis of cysteine and subsequently glutathione (B108866), a major intracellular antioxidant. mdpi.com This connection places the methionine cycle at the heart of cellular defense against oxidative stress. creative-proteomics.com The potential antioxidant or pro-oxidant properties of this compound, and how it might influence the cellular redox state, remain to be determined by scientific investigation.

Interactions with Reactive Oxygen Species and Antioxidant Defense Systems

The antioxidant capacity of methionine and its derivatives is primarily attributed to the sulfur-containing thioether group, which is highly susceptible to oxidation by various reactive oxygen species (ROS). nih.govresearchgate.net This characteristic allows methionine residues, whether free or within proteins, to act as potent scavengers of ROS, thereby protecting other vital cellular components from oxidative damage. nih.gov

The interaction mechanism involves the direct reaction of the methionine thioether with ROS such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻). nih.gov This reaction oxidizes the sulfur atom, converting methionine into methionine sulfoxide (B87167) (MetO). nih.govscispace.com This process effectively neutralizes the damaging potential of the ROS. The presence of the N-(3-sulfopropyl) group is not expected to inhibit this fundamental ROS scavenging ability, and may in fact enhance its solubility and availability within aqueous cellular compartments where many ROS are generated.

Studies on various N-substituted methionine derivatives have consistently demonstrated antioxidant effects. For instance, polymers substituted with L-methionine ethyl ester have shown significant ROS scavenging capabilities. mdpi.com The underlying principle remains the same: the thioether group acts as a recyclable antioxidant. mdpi.com By readily undergoing oxidation, the methionine moiety of this compound can sacrificially protect other molecules. This function is a key component of the non-enzymatic antioxidant defense system of the cell.

Furthermore, L-methionine metabolism is intrinsically linked to the synthesis of glutathione (GSH), a critical endogenous antioxidant. nih.gov By potentially serving as a precursor or influencing methionine metabolic pathways, this compound could indirectly support the cellular antioxidant defense system by contributing to the maintenance of the GSH pool. L-methionine has been shown to activate the Nrf2-ARE pathway, a master regulator of antioxidant responses, which upregulates the expression of numerous antioxidant enzymes, including those required for glutathione synthesis and regeneration. nih.gov

Impact on Methionine Sulfoxide Reductase Activity and Cellular Oxidative Balance

A crucial aspect of methionine's role in antioxidant defense is its regeneration from the oxidized form, methionine sulfoxide (MetO). This reversibility allows methionine to function as a catalytic antioxidant. mdpi.com The reduction of MetO back to methionine is performed by the methionine sulfoxide reductase (Msr) enzyme system. mdpi.commdpi.com This system is vital for repairing oxidized proteins and maintaining cellular redox homeostasis. nih.govmdpi.com

The Msr system comprises two main classes of enzymes:

MsrA , which stereospecifically reduces the S-epimer of methionine sulfoxide (Met-S-O). nih.govbmbreports.org

MsrB , which reduces the R-epimer of methionine sulfoxide (Met-R-O). nih.govbmbreports.org

These enzymes are ubiquitous and essential for protecting cells against oxidative stress. mdpi.comnih.gov The functionality of this compound within this cycle depends on two main factors: whether its oxidized form, this compound sulfoxide, is a substrate for the Msr enzymes, and how the compound itself affects Msr activity.

While direct studies are absent, it is plausible that the Msr system can recognize and reduce the oxidized form of this compound. The enzymes primarily act on the sulfoxide group, and modifications to the distant nitrogen atom may not completely abolish substrate recognition. Research has shown that MsrA, for instance, can act on both free and protein-bound Met-S-O. nih.gov

The theoretical antioxidant cycle of this compound is presented in the table below, based on the known reactions of L-methionine.

| Step | Reactant | Process | Product(s) | Enzyme/Agent | Significance |

|---|---|---|---|---|---|

| 1 | This compound | Oxidation | This compound Sulfoxide | Reactive Oxygen Species (ROS) | ROS Scavenging, Cellular Protection |

| 2 | This compound Sulfoxide | Reduction | This compound | Methionine Sulfoxide Reductase (MsrA/B) | Regeneration of Antioxidant, Protein Repair |

Advanced Analytical Methodologies for N 3 Sulfopropyl L Methionine Quantification and Detection

Chromatographic Separation Techniques for N-(3-Sulfopropyl)-L-methionine and its Metabolites

Chromatographic methods are fundamental for the separation of this compound from complex biological matrices and for the distinct analysis of its related metabolic products. The polarity and charge of the molecule heavily influence the choice of chromatographic strategy.

Development of High-Performance Liquid Chromatography (HPLC) Methods with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acid derivatives like this compound. Given the compound's lack of a strong native chromophore, derivatization is a common strategy to enhance detection by UV-Vis or fluorescence detectors. nih.gov

Pre-column derivatization using reagents such as dabsyl chloride allows for the spectrophotometric monitoring of resulting products. nih.govdundee.ac.uk This method is effective for the simultaneous analysis of various amino acids and sulfo-amino compounds. dundee.ac.uk Another approach involves derivatization with o-phthalaldehyde (OPA), which reacts with primary amines to form highly fluorescent products, enabling detection limits in the picomole range. usp.org

For separation, reversed-phase (RP) HPLC is widely used, but the high polarity of this compound can lead to poor retention. Therefore, hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior separation. These techniques are better suited to retain and resolve highly polar and charged analytes.

Specialized detectors can circumvent the need for derivatization. For instance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for the detection of non-volatile analytes irrespective of their optical properties.

Table 1: Comparison of HPLC Derivatization Reagents for Amino Acid Analysis

| Reagent | Detection Method | Advantages | Considerations |

|---|---|---|---|

| Dabsyl Chloride | Spectrophotometry (Visible) | Produces stable derivatives. nih.gov | Derivatization can be time-consuming. |

| o-Phthalaldehyde (OPA) | Fluorometry | High sensitivity, rapid reaction. usp.org | Derivatives can be unstable. |

| Phenylisothiocyanate (PITC) | UV (254 nm) | Forms stable derivatives. usp.org | Can produce by-products. |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorometry | Forms stable, fluorescent derivatives. usp.org | Reagent can be costly. |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as a highly sensitive and specific technique for the quantification of this compound. researchgate.net This method couples the separation power of LC with the mass analysis capabilities of tandem mass spectrometry, often eliminating the need for derivatization. researchgate.net

The inherent challenge in analyzing sulfur-containing amino acids is their susceptibility to oxidation during sample preparation and analysis. LC-MS/MS methods can be developed to distinguish between the native compound and its oxidized forms, such as methionine sulfoxide (B87167), providing a more accurate quantification. univie.ac.at

In a typical LC-MS/MS workflow, this compound is first separated on a suitable column (e.g., HILIC or mixed-mode). The analyte is then ionized, commonly using Electrospray Ionization (ESI), and introduced into the mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, ensuring high selectivity and minimizing matrix interference. This targeted approach allows for detection at very low concentrations, often in the nanomolar to picomolar range.

Table 2: Key Parameters in LC-MS/MS Method Development

| Parameter | Description | Importance for this compound |

|---|---|---|

| Chromatographic Column | Stationary phase used for separation. | HILIC or mixed-mode columns are often preferred for retaining this polar, zwitterionic compound. |

| Mobile Phase | Solvent system to elute the analyte. | Requires careful optimization of pH and organic solvent content to achieve good peak shape and retention. |

| Ionization Source | Method to generate ions (e.g., ESI). | ESI in positive or negative mode must be optimized for maximal signal intensity. |

| Precursor Ion | The mass-to-charge ratio (m/z) of the intact molecule. | Selected in the first mass analyzer (Q1) for fragmentation. |

| Product Ions | Fragment ions generated from the precursor ion. | Specific fragments are selected in the third mass analyzer (Q3) for quantification, ensuring specificity. |

| Collision Energy | Energy used to fragment the precursor ion. | Optimized to produce the most abundant and stable product ions. |

Spectroscopic Characterization Methods for Structural and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of synthesized this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

¹H NMR spectra would confirm the presence of protons on the methionine backbone and the sulfopropyl group, with their chemical shifts and coupling constants providing insights into the molecular conformation. ¹³C NMR would identify all carbon atoms, including the carboxyl, alpha-carbon, and carbons of the side chain and sulfopropyl moiety. For conformational studies, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, helping to define the three-dimensional structure in solution.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Verification and Reaction Monitoring

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the amine (N-H stretching and bending), carboxylate (C=O stretching), and sulfonate (S=O stretching) groups. The presence and position of these bands serve as a fingerprint for the compound, allowing for rapid verification of its identity and purity. Far-IR spectroscopy has been used to characterize L-methionine residues within peptides. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is less informative for structural elucidation of this compound, as it lacks a significant chromophore that absorbs in the near-UV or visible range. However, it can be useful for reaction monitoring if a reactant or a derivatized form of the product possesses a chromophore. For instance, if this compound is derivatized with a UV-active tag for HPLC analysis, UV-Vis spectroscopy can be used to monitor the progress of the derivatization reaction.

Table 3: Expected Spectroscopic Features for this compound

| Technique | Expected Feature | Information Provided |

|---|---|---|

| ¹H NMR | Resonances for CH, CH₂, CH₃, and NH protons. | Confirms proton framework and provides conformational data through coupling constants. |

| ¹³C NMR | Resonances for all carbon atoms. | Verifies the carbon skeleton of the molecule. |

| IR Spectroscopy | Absorption bands for N-H, C=O (carboxylate), and S=O (sulfonate) groups. | Confirms the presence of key functional groups. nih.gov |

| UV-Vis Spectroscopy | Limited absorbance in the 200-800 nm range. | Can be used for quantification if derivatized with a chromophore. |

Development of Enzyme-Based Assays for Specific this compound Detection

Enzyme-based assays offer a highly specific and sensitive alternative for the detection of certain amino acids and their derivatives. While specific enzymatic assays for this compound are not widely documented, the principles of existing assays for L-methionine could potentially be adapted.

Such an assay would rely on an enzyme that specifically recognizes and acts upon this compound. The enzymatic reaction would be coupled to a detection system that produces a measurable signal (e.g., colorimetric, fluorometric, or luminescent). For example, if a hypothetical "this compound lyase" existed, its activity could be coupled to a reaction that consumes NADH, which can be monitored by the decrease in absorbance at 340 nm.

The development of such an assay would require the discovery or engineering of an enzyme with high specificity for the sulfopropylated form of methionine over its natural counterpart. The primary advantage of this approach would be its high throughput and potential for use in complex biological samples with minimal cleanup, as the enzyme's specificity would filter out interfering compounds.

Biosensor Design and Optimization for Real-Time Monitoring in Research Applications

The development of a biosensor for real-time monitoring of this compound would be invaluable for research applications, enabling dynamic tracking of its concentration in various biological systems. The design and optimization of such a biosensor would hinge on the careful selection of a biorecognition element and a suitable signal transduction mechanism.

Biorecognition Elements: The specificity of a biosensor is primarily determined by its biorecognition element. For this compound, several approaches could be considered:

Enzyme-Based Recognition: While specific enzymes that metabolize this compound are not well-documented, the potential for enzyme engineering exists. An enzyme that specifically binds to or is inhibited by the target molecule could be immobilized on a transducer surface. The enzymatic reaction, or its inhibition, would then generate a measurable signal.

Antibody-Based Recognition: The production of monoclonal or polyclonal antibodies with high affinity and specificity for this compound is a feasible approach. These antibodies can be integrated into various immunoassay formats, such as electrochemical immunosensors or surface plasmon resonance (SPR) based sensors.

Aptamer-Based Recognition: Aptamers, which are short, single-stranded DNA or RNA molecules, can be selected through a process of in vitro evolution (SELEX) to bind with high specificity to a wide range of targets, including small molecules like this compound. Their stability and ease of synthesis make them attractive alternatives to antibodies.

Signal Transduction Mechanisms: The choice of signal transduction will depend on the biorecognition element and the desired application. Potential mechanisms include:

Electrochemical Transduction: Amperometric, potentiometric, or impedimetric sensors could be developed. For instance, an enzyme-based sensor might measure the change in current resulting from the production or consumption of an electroactive species.

Optical Transduction: Techniques such as fluorescence, bioluminescence, or surface plasmon resonance could be employed. An example would be a competitive assay where fluorescently labeled this compound competes with the unlabeled analyte for binding to immobilized antibodies, with the resulting change in fluorescence intensity being inversely proportional to the analyte concentration.

Mass-Based Transduction: Quartz crystal microbalance (QCM) sensors could detect the binding of this compound to a biorecognition layer through a change in resonance frequency.

Optimization for Real-Time Monitoring: To achieve real-time monitoring, the biosensor must exhibit rapid response and recovery times. Optimization would involve fine-tuning parameters such as the density of the immobilized biorecognition element, the flow rate of the sample, and the composition of the running buffer to minimize non-specific binding and facilitate rapid association and dissociation kinetics.

A hypothetical performance profile for a newly developed biosensor for this compound is presented in the interactive table below.

| Parameter | Target Value | Description |

| Limit of Detection (LOD) | < 1 µM | The lowest concentration of this compound that can be reliably detected. |

| Linear Range | 1 µM - 100 µM | The concentration range over which the sensor response is directly proportional to the analyte concentration. |

| Response Time | < 60 seconds | The time taken for the sensor to reach 95% of its steady-state response upon exposure to the analyte. |

| Recovery Time | < 120 seconds | The time taken for the sensor signal to return to baseline after the removal of the analyte. |

| Selectivity | > 100-fold vs. L-methionine | The ratio of the sensor's response to the target analyte compared to its response to a closely related interfering species. |

Evaluation of Assay Selectivity and Robustness in Complex Biological Samples

The successful application of any analytical method for this compound in a research or clinical setting depends on its selectivity and robustness, particularly when analyzing complex biological samples such as plasma, urine, or cell lysates.

Assay Selectivity: Selectivity is the ability of the assay to measure the analyte of interest accurately in the presence of other components in the sample matrix. For this compound, potential interfering substances could include the parent amino acid, L-methionine, and other structurally similar zwitterionic compounds.

To evaluate selectivity, a series of experiments would be necessary:

Interference Studies: The assay would be challenged with high concentrations of potentially interfering compounds to assess their impact on the quantification of this compound.

Matrix Effect Evaluation: The influence of the biological matrix would be assessed by comparing the analytical response of the analyte in the matrix to the response in a clean solvent. This can be quantified by calculating the matrix factor.

Chromatographic Specificity: For methods like liquid chromatography-mass spectrometry (LC-MS), the ability to chromatographically resolve this compound from other matrix components is crucial. The development of a suitable chromatographic method, potentially using hydrophilic interaction liquid chromatography (HILIC) which is well-suited for polar, zwitterionic compounds, would be a key step.

Assay Robustness: Robustness refers to the capacity of an assay to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness of an assay for this compound would be evaluated by systematically varying parameters such as:

pH of the mobile phase or buffer

Temperature of the analytical column or incubation step

Concentration of reagents

Source of reagents and materials

The following interactive table illustrates a hypothetical robustness study for an LC-MS method for this compound.

| Parameter Varied | Variation | % Change in Measured Concentration |

| Mobile Phase pH | 3.0 ± 0.2 | < 2% |

| Column Temperature | 40°C ± 2°C | < 3% |

| Flow Rate | 0.4 mL/min ± 0.02 mL/min | < 1.5% |

| Injection Volume | 5 µL ± 0.5 µL | < 1% |

Theoretical and Computational Investigations of N 3 Sulfopropyl L Methionine

Quantum Chemical Studies on the Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties of N-(3-Sulfopropyl)-L-methionine, which in turn dictate its three-dimensional structure, stability, and reactivity.

Tautomerism, the relocation of a proton, is another key aspect to consider. For this compound, the most relevant tautomeric equilibrium would likely involve the carboxyl and amino groups, leading to the formation of a zwitterion, similar to other amino acids. The sulfonic acid group, being a strong acid, is expected to be deprotonated under physiological conditions. The relative energies of these tautomers can be calculated to predict their populations in different environments. encyclopedia.pubchemrxiv.orgmdpi.comresearchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cα-Cβ-S-Cγ) | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| 1 | -170° | 0.00 | 0.00 |

| 2 | 60° | 1.25 | 0.85 |

| 3 | -60° | 1.30 | 0.90 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis of methionine derivatives.

Computational methods can also be used to model potential biochemical transformations, such as enzymatic modifications. For instance, the interaction of this compound with methyltransferases or other enzymes that act on methionine could be investigated.

Table 2: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value (arbitrary units) | Implication |

| EHOMO | -6.2 eV | Indicates susceptibility to electrophilic attack (e.g., oxidation at the sulfur atom) |

| ELUMO | 1.5 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | 12.5 D | High value suggests significant polarity and solubility in water |

Note: This table contains hypothetical data to illustrate the types of parameters obtained from quantum chemical calculations and their general interpretations.

Molecular Dynamics Simulations of this compound with Biological Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of how this compound might interact with biological systems over time. nih.govarxiv.org These simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes, binding events, and other dynamic processes. nih.govmdpi.com

MD simulations can be used to model the binding of this compound to the active sites of enzymes or the binding pockets of receptors and transporters. plos.orgmdpi.comucl.ac.uk By simulating the protein-ligand complex in a solvated environment, one can study the stability of the bound complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. nih.govcardiff.ac.uk The sulfonate group would likely play a significant role in forming salt bridges with positively charged residues in a binding pocket, while the methionine portion could engage in hydrophobic and van der Waals interactions. nih.gov

The ability of this compound to cross biological membranes is a critical aspect of its potential biological activity. MD simulations can be used to model the permeation process across a lipid bilayer. mdpi.comrsc.orgresearchgate.net Due to its charged nature (zwitterionic form with a negatively charged sulfonate group), passive diffusion across the nonpolar membrane core is expected to be slow. google.com Simulations could help elucidate the energetic barriers to permeation and investigate whether interactions with membrane proteins are necessary for its transport. science.gov

In Silico Metabolic Pathway Analysis and Flux Balance Modeling

Computational systems biology approaches can be used to predict the potential metabolic fate of this compound within a cell or organism.

Metabolic pathway analysis involves the use of databases and predictive software to identify potential enzymatic reactions that could modify the compound. frontiersin.orgscielo.brmdpi.com Given its structure, potential metabolic transformations could include reactions involving the amino acid backbone, such as transamination or decarboxylation, or modifications of the sulfur atom.

Flux balance analysis (FBA) is a mathematical technique used to predict metabolic flux distributions in a genome-scale metabolic model. nih.govcopernicus.orgmdpi.combham.ac.ukresearchgate.net If this compound were to be incorporated into a metabolic network model, FBA could be used to predict how its presence might alter the flow of metabolites through various pathways and what its ultimate metabolic products might be.

Construction of Metabolic Models Incorporating this compound

The construction of a metabolic model that includes a novel or modified compound such as this compound would follow a systematic, multi-step process. This process leverages existing knowledge of related metabolic pathways and incorporates new enzymatic reactions that may be involved in its synthesis or degradation.

The foundation of such a model would be the well-established metabolic network of L-methionine. L-methionine is a crucial amino acid involved in protein synthesis and as a precursor for essential metabolites like S-adenosylmethionine (SAM), a universal methyl donor. plos.orgfrontiersin.org Its metabolism is primarily understood through the transmethylation and transsulfuration pathways. frontiersin.org

To incorporate this compound, the following steps would be theoretically undertaken:

Identification of Potential Enzymatic Reactions: The first step involves hypothesizing the enzymatic reactions that could lead to the formation or breakdown of this compound. This would likely involve enzymes capable of transferring a sulfopropyl group to the amino group of L-methionine or enzymes that can catabolize this modified amino acid.

Genome-Scale Metabolic Reconstruction: Existing genome-scale metabolic models (GEMs) for relevant organisms (e.g., human, yeast, E. coli) would be curated and expanded. elifesciences.org These models contain a comprehensive list of metabolic reactions and the genes that encode the enzymes catalyzing them. The hypothetical reactions for this compound would be added to the model.

Constraint-Based Modeling: Techniques like Flux Balance Analysis (FBA) would be employed to simulate the flow of metabolites through the network. elifesciences.org This requires defining an objective function, such as the maximization of biomass production or the production of a specific metabolite. The model would then predict the steady-state reaction fluxes throughout the metabolic network under different conditions, including the presence of this compound.

The table below illustrates key enzymes and metabolites in the core L-methionine metabolic pathways, which would form the basis for any model incorporating this compound.

| Metabolite/Enzyme | Role in L-methionine Metabolism |

| L-Methionine | Essential amino acid, precursor for SAM synthesis. plos.orgfrontiersin.org |

| S-adenosylmethionine (SAM) | Primary methyl group donor in numerous biological reactions. plos.orgfrontiersin.org |

| S-adenosylhomocysteine (SAH) | Product of methylation reactions involving SAM. nih.gov |

| Homocysteine | Intermediate in the recycling of methionine and the transsulfuration pathway. researchgate.net |

| Cystathionine | Intermediate in the conversion of homocysteine to cysteine. researchgate.net |

| Methionine adenosyltransferase (MAT) | Enzyme that catalyzes the synthesis of SAM from L-methionine and ATP. frontiersin.orgresearchgate.net |

| Cystathionine β-synthase (CBS) | Key enzyme in the transsulfuration pathway, converting homocysteine and serine to cystathionine. nih.govresearchgate.net |

Prediction of Metabolic Network Perturbations in Response to Compound Presence

The introduction of this compound into a biological system would be expected to cause perturbations in the existing metabolic network. Computational models are invaluable tools for predicting these changes.

Key approaches to predicting these perturbations include:

Flux Balance Analysis (FBA): By adding the reactions related to this compound metabolism to a GEM, FBA can be used to simulate how the optimal flux distribution changes to accommodate the new compound. This can predict increases or decreases in the production of key metabolites.

Metabolomics and Network Analysis: Experimental data from metabolomics studies, which measure the levels of numerous metabolites simultaneously, can be integrated with metabolic network models. nih.gov This allows for the identification of significantly altered metabolites and pathways upon exposure to the compound. Network analysis can then reveal the interconnectedness of these changes. nih.gov

Perturbation Studies on Existing Models: Computational methods can simulate the effects of removing or altering the activity of specific enzymes to predict the impact on the network. elifesciences.org For instance, if this compound is found to inhibit a particular enzyme in the methionine cycle, the model can predict the downstream consequences.

Research on compounds that perturb methionine metabolism, such as the benzoxaborole AN5568, has shown significant changes in the levels of metabolites related to S-adenosyl-L-methionine. plos.org This suggests that a compound like this compound could have similar far-reaching effects on cellular methylation and sulfur metabolism.

The following table summarizes potential metabolic perturbations that could be investigated for this compound, based on studies of related compounds.

| Potential Perturbation | Predicted Effect on Metabolic Network |

| Inhibition of Methionine Adenosyltransferase (MAT) | Decreased production of S-adenosylmethionine (SAM), leading to impaired methylation reactions. |

| Competition with L-methionine for Transporters | Reduced uptake of L-methionine into cells, affecting protein synthesis and overall methionine metabolism. |

| Allosteric Regulation of Enzymes | The compound could bind to enzymes in the methionine or related pathways, either activating or inhibiting them, thus redirecting metabolic flux. plos.org |

| Generation of Novel Metabolites | The breakdown of this compound could introduce new molecules into the cell, which may have their own biological activities or be further metabolized. |

Derivatives and Analogues of N 3 Sulfopropyl L Methionine for Advanced Research Applications

Synthesis and Stereochemical Evaluation of Isomers and Chiral Derivatives

The synthesis of N-(3-Sulfopropyl)-L-methionine and its derivatives is foundational to its application in research. The primary synthetic route typically involves the nucleophilic attack of the primary amine of L-methionine on 1,3-propanesultone. This reaction is a common strategy for introducing the sulfopropyl group to create sulfobetaine (B10348) structures nih.gov. The stereochemistry of the starting material, L-methionine, is generally preserved at the α-carbon, resulting in the (S)-enantiomer of the final product.

The development of advanced derivatives often introduces additional chiral centers. For example, alkylation or oxidation of the methionine sulfur atom can create a new stereocenter at the sulfur, resulting in diastereomeric mixtures of sulfonium (B1226848) salts or methionine sulfoxides frontiersin.orgnih.gov. The biological activity and binding affinity of these isomers can differ significantly, making stereochemical control and evaluation critical nih.gov.

To obtain enantiomerically pure compounds, chemists employ various strategies. These include asymmetric synthesis, where chirality is controlled during the reaction, or the resolution of racemic mixtures using techniques like chiral chromatography units.itwvu.edu. The ability to produce stereochemically defined derivatives is crucial for understanding structure-activity relationships in biological systems.

Table 1: Synthetic and Stereochemical Considerations for this compound Derivatives

| Aspect | Description | Key Research Findings | Relevant Citations |

|---|---|---|---|

| Core Synthesis | Reaction of L-methionine with 1,3-propanesultone to form the zwitterionic sulfobetaine structure. | This method is widely used for creating sulfobetaine monomers for polymerization. | nih.gov |

| Stereopreservation | The chirality of the α-carbon from the L-methionine starting material is maintained during the primary synthesis. | The use of enantiomerically pure starting materials is a common strategy to produce pure final products. | units.it |

| Creation of New Stereocenters | Chemical modification of the methionine side chain (e.g., sulfur alkylation) can introduce additional chiral centers, leading to diastereomers. | Alkylation of methionine residues can result in an epimeric mixture of sulfonium salts, which may complicate biological analysis. | frontiersin.org |

| Stereochemical Evaluation | Separation and characterization of different stereoisomers to assess their individual properties. | Chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), are essential for isolating and studying individual enantiomers and diastereomers. | wvu.edu |

| Derivative Synthesis | Synthesis of analogues by modifying the carboxyl, amino, or thioether groups to introduce new functionalities. | Methionine analogues with biorthogonal handles (e.g., azides, alkynes) can be synthesized and incorporated into peptides for further chemical modification. | researchgate.net |

Functionalization of this compound for Chemical Biology Probes

Functionalization transforms the core this compound molecule into a probe capable of interrogating complex biological systems. cnio.es By attaching reporter groups like fluorophores or reactive moieties for affinity labeling, these probes become powerful tools for studying molecular interactions in real-time. frontiersin.org

To visualize and track molecules within living cells, derivatives of this compound can be conjugated to fluorescent dyes. The design of these probes involves incorporating a chemically reactive handle, such as an alkyne or an azide, onto the core structure. This handle allows for the covalent attachment of a fluorophore via bioorthogonal "click chemistry" reactions. researchgate.net This method ensures that the fluorescent tag can be added efficiently and specifically without interfering with biological processes.

Once synthesized, these fluorescently tagged analogues can be introduced to live cells. google.com Confocal microscopy can then be used to monitor their uptake, localization, and interaction with cellular components, providing insights into metabolic pathways or transport mechanisms. google.comuci.edu The choice of fluorophore is critical and depends on the specific application, with factors like brightness, photostability, and cell permeability being key considerations. nih.gov

Table 2: Design Principles for Fluorescently Tagged this compound Analogues

| Component | Function | Example Strategy | Relevant Citations |

|---|---|---|---|

| Core Scaffold | This compound derivative | Provides the basic chemical structure and potential biological targeting properties. | |

| Bioorthogonal Handle | A small, inert functional group (e.g., alkyne, azide) for specific chemical ligation. | Synthesize an analogue like Azidohomoalanine (Aha) and subsequently react it with 1,3-propanesultone. | researchgate.net |

| Fluorescent Reporter | A molecule that emits light upon excitation, enabling visualization. | Attach a dye like Fluorescein isothiocyanate (FITC) or a cyanine (B1664457) dye to the bioorthogonal handle. | google.comnih.gov |

| Application | Live-cell imaging to study molecular trafficking and localization. | Use fluorescence microscopy to observe the probe's distribution within cellular compartments like lysosomes or mitochondria. | uci.edu |

Affinity-based probes (AfBPs) are designed to covalently bind to a specific protein target, enabling its identification, isolation, and characterization. nih.gov An AfBP based on this compound would typically consist of three components: the this compound moiety as the recognition element (ligand), a reactive group (warhead) for covalent bond formation, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection. frontiersin.org

The thioether group in the methionine side chain is an attractive target for functionalization. It can be converted into a reactive sulfonium salt, which can then be used to label target proteins. thegauntgroup.comacs.org Alternatively, a chemically reactive warhead, such as a fluorosulfonyl or O-nitrobenzoxadiazole (O-NBD) group, can be incorporated elsewhere in the molecule. nih.govrsc.org When the probe binds to its target protein, the warhead reacts with a nearby nucleophilic amino acid residue (e.g., lysine, cysteine), forming a permanent covalent bond. rsc.org This allows for robust detection and analysis even after harsh procedures like SDS-PAGE, making these probes invaluable for mapping protein-ligand interactions and identifying drug targets. nih.govplos.org

Table 3: Components of a Hypothetical Affinity-Based Probe Derived from this compound

| Component | Role | Example | Relevant Citations |

|---|---|---|---|

| Ligand Scaffold | Confers selectivity and affinity for the target protein. | This compound derivative. | frontiersin.org |

| Reactive Warhead | Forms a covalent bond with the target protein upon binding. | Fluorosulfonyl, O-NBD, or a hypervalent iodine-derived sulfonium salt. | nih.govacs.orgrsc.org |

| Reporter Tag | Enables detection and isolation of the probe-protein complex. | Biotin for affinity purification, or a fluorophore/clickable alkyne for visualization. | nih.govnih.gov |

| Goal | To specifically and covalently label a target protein for identification and functional studies. | Labeling of enzymes, receptors, or other proteins in complex biological samples. | nih.govrsc.org |

Incorporation of this compound Units into Polymeric and Biomaterial Systems

The zwitterionic nature of this compound, possessing both a positively charged ammonium (B1175870) group and a negatively charged sulfonate group, makes it an ideal building block for advanced polymers and biomaterials. mdpi.com These materials often exhibit exceptional biocompatibility and resistance to biofouling. nih.govplasticsengineering.org

Polymers synthesized from monomers containing the N-(3-sulfopropyl)amino structure are known as polyzwitterions or polysulfobetaines. mdpi.com These materials are highly hydrophilic and are known for their excellent antifouling properties, meaning they strongly resist the non-specific adsorption of proteins and cells. plasticsengineering.orgresearchgate.net This property is attributed to the formation of a tightly bound hydration layer on the polymer surface via electrostatic interactions, which acts as a physical and energetic barrier to protein attachment. plasticsengineering.org

To create these polymers, the this compound structure would first be modified to include a polymerizable group, such as a methacrylate (B99206) or acrylamide. The resulting monomer can then be polymerized using techniques like atom transfer radical polymerization (ATRP) to create well-defined polymer chains. google.com The resulting zwitterionic polymers are highly biocompatible and can be used to create research tools like non-fouling coatings for cell culture dishes or biosensors, ensuring that biological interactions are specific and not confounded by random surface adsorption. google.comwisc.edu

Table 4: Properties of Zwitterionic Polymers Based on Sulfobetaine Monomers

| Property | Mechanism | Application in Research Tools | Relevant Citations |

|---|---|---|---|

| Antifouling | Strong surface hydration via zwitterionic groups creates a barrier against protein adsorption. | Prevents non-specific binding on biosensor surfaces and in diagnostic assays. | mdpi.complasticsengineering.org |

| Biocompatibility | Mimics the charge-neutral headgroups of phospholipids (B1166683) in cell membranes, reducing immune response. | Coatings for medical implants and particles for drug delivery to improve in-vivo performance. | nih.govplasticsengineering.org |

| High Hydrophilicity | Strong interactions with water molecules due to high density of ionic groups. | Creation of hydrogels for 3D cell culture and tissue engineering scaffolds. | mdpi.comresearchgate.net |

| Tunability | Polymer properties can be tuned by copolymerization with other monomers or by modifying the zwitterionic structure. | Designing "smart" materials that respond to changes in pH, temperature, or ionic strength. | google.com |

The antifouling properties of zwitterionic polymers are leveraged in surface modification to create precisely controlled environments for studying cell behavior. dokumen.pub Polymeric coatings based on this compound-like monomers can be applied to various substrates, such as glass, polystyrene, or silicon, to render them inert to non-specific cell adhesion. wisc.edunih.gov

Common modification strategies include "grafting to," where pre-synthesized polymer chains are attached to the surface, and "grafting from," where polymerization is initiated directly from the surface to grow a dense brush-like layer. mdpi.comwisc.edu These inert backgrounds are ideal for investigating specific cell-material interactions. Researchers can then immobilize specific bioactive molecules, such as cell-adhesion peptides (e.g., RGD), onto the zwitterionic surface in a controlled manner. wisc.edunih.gov This allows for the systematic study of how cell adhesion, spreading, proliferation, and differentiation are influenced by the type and density of specific ligands, free from the interference of non-specific surface interactions. nih.govresearchgate.net

Emerging Research Frontiers and Future Perspectives on N 3 Sulfopropyl L Methionine

Integration with Systems Biology and Multi-Omics Approaches

Systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful framework for elucidating the complex roles of metabolites in biological networks. The introduction of N-(3-Sulfopropyl)-L-methionine into this analytical paradigm could provide novel insights into sulfur metabolism and its intricate connections with other cellular pathways.

Multi-omics approaches have been instrumental in understanding the metabolism of related amino acids. For instance, integrated analyses of transcriptomics and metabolomics have been used to study amino acid metabolism in various organisms, revealing complex regulatory networks. mdpi.com A similar approach applied to this compound could help to identify the enzymes and transporters that interact with this compound, as well as its downstream metabolic fate. By exposing cells or organisms to this compound and subsequently performing multi-omics analysis, researchers could map its metabolic footprint and uncover its influence on global cellular processes.

The application of multi-omics has been shown to reveal associations between metabolic pathways and specific phenotypes. For example, such analyses have linked linoleic acid metabolism to variations in trained immunity nih.gov and have been used to investigate the molecular mechanisms of body color variation in crucian carp (B13450389) through the integration of DNA methylation and transcriptome data. mdpi.com In the context of this compound, a systems biology approach could elucidate its role in cellular stress responses, redox homeostasis, or as a signaling molecule.

Table 1: Potential Multi-Omics Strategies for Investigating this compound

| Omics Level | Potential Research Question | Expected Outcome |

| Metabolomics | What is the metabolic fate of this compound within a cell? | Identification of downstream metabolites and affected metabolic pathways. |

| Transcriptomics | How does exposure to this compound alter gene expression? | Identification of genes encoding transporters, metabolic enzymes, and regulatory proteins involved in its processing. |

| Proteomics | Which proteins physically interact with this compound? | Discovery of specific enzymes that metabolize the compound and binding partners that may mediate its biological effects. |

| Integrative Omics | What is the overall systemic impact of this compound on a biological system? | A comprehensive model of the compound's mechanism of action and its network-level effects. |

Potential as a Novel Biomarker in Mechanistic Research Models

The search for specific and sensitive biomarkers is a cornerstone of modern biomedical research, aiding in the diagnosis, prognosis, and mechanistic understanding of diseases. The unique chemical properties of this compound make it a candidate for development as a novel biomarker in various research models.

L-methionine and its metabolic pathways have already been implicated as important in several disease states. For example, radiolabeled L-methionine ([11C]Methionine) has been used as a biomarker for tracking active myeloma lesions, highlighting the role of amino acid metabolism in cancer biology. nih.gov Furthermore, L-methionine uptake mechanisms have been characterized in hepatocellular carcinoma, suggesting that altered methionine metabolism is a feature of certain cancers. nih.gov

The sulfopropyl group in this compound offers a unique chemical handle that could be exploited for detection purposes. Similar sulfopropyl-containing compounds, such as N-(3-sulfopropyl)acridinium, have been incorporated into nanosensors for the detection of biological markers. google.com This suggests the feasibility of designing sensitive assays for this compound. Its potential as a biomarker would depend on its specific accumulation or depletion in pathological states, which could be investigated using metabolomics approaches in animal models of disease.

Table 2: Potential Applications of this compound as a Biomarker

| Research Area | Potential Biomarker Application | Rationale |

| Oncology | Monitoring cancer cell metabolism and proliferation. | Altered methionine metabolism is a known hallmark of many cancers. nih.govnih.gov |

| Neuroscience | Investigating neurodegenerative diseases. | Methionine metabolism is linked to processes such as aging and neurodegeneration. thuenen.de |

| Inflammatory Diseases | Studying the role of sulfur-containing amino acids in inflammation. | The production of neuroactive metabolites by gut bacteria, which can influence inflammation, involves amino acid metabolism. biorxiv.org |

| Toxicology | Assessing cellular responses to toxic insults. | Methionine plays a crucial role in redox homeostasis and cellular protection against oxidative damage. nih.gov |

Future Directions in Synthetic Biology and Metabolic Engineering for Controlled Production and Application

The controlled production of novel chemical entities is a primary goal of synthetic biology and metabolic engineering. While the industrial production of L-methionine has been a long-standing challenge due to the complex regulation of its biosynthetic pathway biorxiv.orgnih.gov, recent advances in metabolic engineering have led to significant improvements in microbial fermentation processes. researchgate.netresearchgate.netnih.gov

The development of microbial strains for high-level L-methionine production has involved strategies such as:

Deregulation of feedback inhibition of key enzymes. researchgate.net

Blocking competing metabolic pathways. researchgate.net

Overexpression of genes in the L-methionine synthesis pathway. nih.govresearchgate.net

Enhancing the supply of precursors like L-cysteine. nih.govresearchgate.net

These established principles of metabolic engineering could be adapted for the controlled production of this compound. A potential strategy would involve engineering a host organism, such as Escherichia coli or Corynebacterium glutamicum, to first overproduce L-methionine. Subsequently, a novel enzymatic or chemo-enzymatic step could be introduced to catalyze the addition of a sulfopropyl group to the L-methionine molecule. This would likely require the identification or engineering of a novel enzyme capable of performing this specific bioconjugation.

Future research in this area could focus on:

Enzyme discovery: Screening for novel enzymes from diverse microbial sources that can catalyze the sulfopropylation of L-methionine.

Enzyme engineering: Using techniques like directed evolution to modify existing enzymes to have the desired activity and specificity.

Pathway optimization: Fine-tuning the expression of the genes in the engineered pathway to maximize the yield of this compound and minimize the formation of byproducts.

The ability to produce this compound in a controlled and scalable manner would be a critical enabler for its further investigation and potential application in the fields of systems biology and biomarker development.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for producing N-(3-Sulfopropyl)-L-methionine and its derivatives?

- Methodology : Derivatization of L-methionine can be achieved via condensation reactions. For example, describes synthesizing N-substituted methionine derivatives using acid chloride intermediates (e.g., m-nitrobenzoic acid chloride) followed by reduction steps (e.g., ammonium sulfide for nitro-to-amine conversion). Reaction conditions (solvent, temperature, catalyst) should be optimized to preserve stereochemistry. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the sulfopropyl derivative .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via NMR (e.g., ¹H, ¹³C) and FTIR to verify sulfopropyl group incorporation .

Q. Which analytical techniques are validated for assessing the purity and structural integrity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. For structural confirmation, use tandem mass spectrometry (LC-MS/MS) to identify molecular ions and fragmentation patterns. highlights the use of pharmacopeial reference standards (e.g., USP/EP) for impurity profiling, particularly for sulfone or acetylated byproducts .

- Data Interpretation : Compare retention times and mass spectra against certified reference materials. Quantify impurities using calibration curves and report limits of detection (LOD) and quantification (LOQ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound while minimizing racemization?

- Methodology : Use design-of-experiments (DoE) approaches to evaluate variables like pH, temperature, and reagent stoichiometry. ’s synthesis of methionine derivatives achieved higher yields by controlling reaction kinetics (e.g., slow addition of acid chloride to avoid side reactions). Racemization risks can be mitigated by conducting reactions at lower temperatures (0–4°C) and using chiral catalysts .

- Validation : Monitor enantiomeric purity via chiral HPLC or polarimetry. Compare results with synthetic intermediates (e.g., L-methionine starting material) to confirm stereochemical fidelity .

Q. What experimental strategies resolve discrepancies in stability data for this compound under oxidative stress?